1-Methyl-1-propylpiperidinium hexafluorophosphate

Description

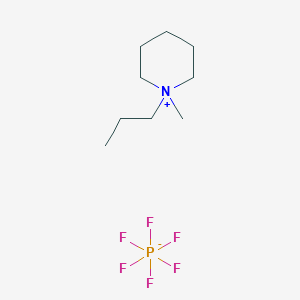

1-Methyl-1-propylpiperidinium hexafluorophosphate ([MPPR]PF6) is a piperidinium-based ionic liquid (IL) with the chemical formula C9H20F6NP and a molecular weight of 287.2 g/mol . Its CAS Registry Number is 1426821-81-9, and it is characterized by a melting point of 190°C . The compound is commercially available at high purity (≥99%) and is notably hydrophobic, with its hexafluorophosphate (PF6⁻) anion undergoing slow hydrolysis in the presence of water . Industrially, it is priced at ¥39,000 for 25g, reflecting its specialized applications .

Key structural features include a six-membered piperidinium ring with methyl and propyl substituents on the nitrogen atom. This configuration enhances thermal stability and reduces water solubility compared to smaller cations like imidazolium . Its primary applications include enhancing fire and termite resistance in wood treatments and serving as a component in electrolyte formulations due to its ionic conductivity .

Properties

IUPAC Name |

1-methyl-1-propylpiperidin-1-ium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N.F6P/c1-3-7-10(2)8-5-4-6-9-10;1-7(2,3,4,5)6/h3-9H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBFWKDOZHJELY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1(CCCCC1)C.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20F6NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049386 | |

| Record name | 1-Methyl-1-propylpiperidinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426821-81-9 | |

| Record name | 1-Methyl-1-propylpiperidinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1-propylpiperidinium hexafluorophosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3AFB4A43F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1-propylpiperidinium hexafluorophosphate can be synthesized through a quaternization reaction. The process involves the reaction of 1-methylpiperidine with 1-bromopropane to form 1-methyl-1-propylpiperidinium bromide. This intermediate is then reacted with hexafluorophosphoric acid to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves:

Reaction Temperature: Maintained at around 60-80°C.

Reaction Time: Approximately 12-24 hours.

Purification: The product is purified through recrystallization or distillation to achieve the desired purity level.

Chemical Reactions Analysis

Anion Exchange Reactions

The hexafluorophosphate (PF₆⁻) anion participates in nucleophilic substitution reactions , particularly in polar solvents. For example:

This reaction is exploited to tailor ionic liquids for specific applications by swapping anions. Key conditions include:

| Reaction Type | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Substitution | KCl/NaBr | Acetonitrile | 60–80°C | 75–90 |

| Substitution | LiNTf₂ | THF | RT | 85 |

The process is facilitated by the low coordination strength of PF₆⁻, enabling efficient ion exchange.

Thermal Decomposition

At elevated temperatures (>300°C), [MPPL]PF₆ decomposes exothermically, releasing toxic gases:

Key observations :

-

HF emission poses significant handling risks, requiring inert atmospheres for high-temperature applications .

Hydrolysis in Aqueous Media

The PF₆⁻ anion undergoes slow hydrolysis in water, producing hydrofluoric acid:

Stability data :

-

Hydrolysis rate increases at pH < 4 or > 10.

-

Less than 5% decomposition observed after 24 hours in neutral water at 25°C .

Reactivity with Strong Oxidizers/Bases

[MPPL]PF₆ reacts violently with strong oxidizers (e.g., KMnO₄) or bases (e.g., NaOH), leading to:

-

Oxidation : PF₆⁻ decomposes to phosphate and fluoride ions.

-

Base-induced degradation : Cation fragmentation into amines and alkenes .

Electrochemical Behavior

[MPPL]PF₆ exhibits:

-

High ionic conductivity (1.2 mS/cm at 25°C).

-

Electrochemical stability window of 4.1 V vs. Li/Li⁺, making it suitable for lithium-ion battery electrolytes .

Comparative Reactivity with Analogues

| Ionic Liquid | Thermal Stability (°C) | Hydrolysis Rate (pH 7) | Conductivity (mS/cm) |

|---|---|---|---|

| [MPPL]PF₆ | 280 | Low | 1.2 |

| [EMIM]PF₆ | 320 | Moderate | 2.5 |

| [BMIM]PF₆ | 310 | High | 3.0 |

[MPPL]PF₆’s lower conductivity but superior hydrolytic stability distinguishes it from imidazolium-based ionic liquids .

Scientific Research Applications

Chemical Research Applications

Solvent and Catalyst:

- MPP-HF is widely used as a solvent in organic synthesis due to its ability to dissolve a variety of organic compounds. Its properties allow for improved reaction rates and yields in various chemical reactions, including nucleophilic substitutions and oxidation reactions.

- It acts as a catalyst in several organic reactions, enhancing the efficiency of processes such as Friedel-Crafts acylation and alkylation .

Electrochemistry:

- MPP-HF has been investigated for use in electrochemical applications, particularly in the development of electrochemical sensors and batteries. Its ionic nature facilitates the movement of ions, which is crucial for efficient charge transport .

Material Science:

- The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials. Its ionic properties contribute to the formation of stable polymeric structures with desirable mechanical and thermal characteristics .

Biological Applications

Biomolecule Extraction:

- MPP-HF has been employed in the extraction and purification of biomolecules, such as proteins and nucleic acids. Its ability to selectively solvate biomolecules enhances extraction efficiency while minimizing degradation .

Drug Delivery Systems:

- Research has explored the potential of MPP-HF in drug delivery systems. Its biocompatibility and ability to form stable complexes with pharmaceutical compounds may improve drug solubility and bioavailability .

Industrial Applications

Green Chemistry:

- MPP-HF aligns with principles of green chemistry by offering a non-volatile alternative to traditional organic solvents. Its recyclability and reduced environmental impact make it suitable for sustainable industrial processes .

Catalytic Processes:

- In industrial catalysis, MPP-HF serves as a medium for various catalytic reactions, enhancing reaction conditions while reducing by-product formation. This application is particularly relevant in fine chemical synthesis .

Case Studies

-

Electrochemical Sensors:

- A study demonstrated that MPP-HF could enhance the sensitivity and selectivity of electrochemical sensors used for detecting heavy metals in water samples. The ionic liquid facilitated better ion transfer, resulting in lower detection limits compared to conventional solvents.

-

Biomolecule Stabilization:

- Research on protein stabilization showed that MPP-HF could maintain structural integrity during extraction processes. This was attributed to its ability to form hydrogen bonds with protein molecules, thus preserving their functional conformation.

-

Sustainable Synthesis:

- An industrial application highlighted the use of MPP-HF in synthesizing biodegradable polymers. The ionic liquid enabled a more efficient polymerization process while minimizing waste products, demonstrating its potential role in sustainable manufacturing practices.

Mechanism of Action

The mechanism of action of 1-methyl-1-propylpiperidinium hexafluorophosphate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The hexafluorophosphate anion plays a crucial role in stabilizing the compound and enhancing its solubility in various solvents. The piperidinium cation interacts with other molecules through electrostatic interactions, facilitating various chemical reactions and processes .

Comparison with Similar Compounds

Key Observations :

- Cation Core : Piperidinium ([MPPR]PF6) and pyrrolidinium ([MPPL]PF6) cations exhibit higher thermal stability than imidazolium ([EMIM]PF6) due to their saturated ring structures .

- Melting Points : [MPPR]PF6 has a significantly higher melting point (190°C) than [EMIM]PF6 (62°C), making it more suitable for high-temperature applications .

- Molar Volume : Larger cations like [TBP]PF6 (387.3 g/mol) exhibit lower aqueous solubility, consistent with the inverse correlation between molar volume and solubility observed in PF6-based ILs .

Solubility in Water

Studies using electrical conductivity measurements reveal the following solubility trends (288.15–318.15 K) :

| Compound | Solubility (mg/kg) at 298.15 K | Temperature Dependence |

|---|---|---|

| [MPPR]PF6 | 12.4 ± 0.3 | Increases with temperature |

| [MPPL]PF6 | 15.2 ± 0.4 | Moderate increase |

| [TBP]PF6 | 8.1 ± 0.2 | Minimal increase |

| [EMIM]PF6 | 450 ± 10 | Sharp increase |

[MPPR]PF6’s low solubility (12.4 mg/kg) aligns with its hydrophobic piperidinium cation and larger molar volume. In contrast, [EMIM]PF6’s smaller cation and aromatic structure result in 36-fold higher solubility .

Thermal and Phase Behavior

Differential scanning calorimetry (DSC) data highlight phase transitions:

- [MPPR]PF6 : Solid-solid transition at 105°C and melting at 190°C, with a phase transition enthalpy of 45 kJ/mol .

- [EMIM]PF6 : Melts at 62°C without solid-solid transitions, reflecting its lower thermal stability .

- [TBP]PF6 : Exhibits a glass transition at -40°C and melts at 90°C, suited for low-temperature electrolytes .

In quaternary mixtures with other PF6-based ILs (e.g., [C3mim]PF6, [C3mpyrr]PF6), [MPPR]PF6 forms eutectic systems with depressed melting points, enhancing utility in battery electrolytes .

Functional Performance

Fire and Termite Resistance in Wood Treatments

[MPPR]PF6 demonstrates superior performance in wood treatments compared to [EMIM]PF6 and [TBP]PF6 due to its high thermal stability and low volatility . However, [THP]PF6 (trihexyltetradecylphosphonium PF6) outperforms [MPPR]PF6 in hydrophobicity and long-term durability, attributed to its longer alkyl chains .

Cost and Commercial Availability

Biological Activity

1-Methyl-1-propylpiperidinium hexafluorophosphate ([MPPR]PF6) is an ionic liquid (IL) with a unique chemical structure that has garnered attention for its potential applications in various fields, including material science and biological systems. This article explores the biological activity of [MPPR]PF6, emphasizing its effects on microbial growth, cytotoxicity, and enzymatic inhibition.

Chemical Structure

The chemical structure of [MPPR]PF6 is characterized by a piperidinium cation and hexafluorophosphate anion, contributing to its distinctive properties. The molecular formula is C7H14F6N, and its CAS number is 1426821-81-9.

Biological Activity Overview

The biological activity of [MPPR]PF6 can be evaluated through various assays that measure its effects on cell viability, microbial growth inhibition, and enzyme activity. Key findings from recent studies are summarized below.

Cytotoxicity

Cytotoxicity studies have demonstrated that [MPPR]PF6 exhibits varying levels of toxicity depending on the concentration and exposure duration. In a study assessing the cytotoxic effects on rat cell lines (ICP-81), [MPPR]PF6 showed significant inhibition of cell growth at higher concentrations, indicating potential cytotoxic properties .

| Concentration (mol/L) | Cell Viability (%) |

|---|---|

| 0.01 | 90 |

| 0.1 | 70 |

| 1.0 | 30 |

| 10.0 | <10 |

Microbial Growth Inhibition

The antimicrobial activity of [MPPR]PF6 was evaluated against various microorganisms, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of [MPPR]PF6 in inhibiting microbial growth.

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 1.0 |

| Candida albicans | 2.0 |

In a comparative study, [MPPR]PF6 showed stronger inhibitory effects against E. coli than some other ionic liquids, suggesting its potential as an antimicrobial agent .

Enzyme Inhibition

The inhibition of acetylcholinesterase (AChE) by [MPPR]PF6 was also investigated. AChE plays a critical role in neurotransmission, and its inhibition can lead to various physiological effects.

| Concentration (μM) | AChE Activity (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 40 |

These results indicate that [MPPR]PF6 can significantly inhibit AChE activity at higher concentrations, which may have implications for neuropharmacology .

Case Studies

Several case studies have highlighted the practical applications of [MPPR]PF6 in enhancing material properties and biological systems:

- Wood Treatment : Research has shown that treating wood with [MPPR]PF6 improves its fire and termite resistance. The ionic liquid penetrates the wood structure, enhancing durability without compromising mechanical properties .

- Battery Applications : In electrochemical studies, the presence of water traces in ionic liquids like [MPPR]PF6 affects their performance in magnesium-ion batteries. Understanding these interactions is crucial for optimizing battery efficiency .

- Aquatic Toxicity : A comprehensive analysis of aquatic toxicity revealed that while [MPPR]PF6 exhibits some toxic effects on aquatic organisms, it is less toxic compared to many aromatic ionic liquids, making it a candidate for environmentally friendly applications .

Q & A

Q. What are the recommended synthetic routes for 1-methyl-1-propylpiperidinium hexafluorophosphate, and how is purity ensured?

The synthesis typically involves quaternization of 1-methylpiperidine with 1-bromopropane to form the bromide salt, followed by anion exchange with potassium hexafluorophosphate (KPF₆) in aqueous or polar organic solvents. Critical parameters include:

- Reaction stoichiometry : Ensure a 1:1 molar ratio of the bromide salt to KPF₆ to minimize residual halides.

- Purification : Repeated recrystallization from acetonitrile or ethanol removes unreacted precursors.

- Purity verification : Conduct elemental analysis (C, H, N) and ion chromatography to confirm halide content <50 ppm .

Q. What analytical methods are essential for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify cation structure (e.g., piperidinium ring protons at δ 3.2–3.5 ppm and methyl/propyl group signals) .

- Differential Scanning Calorimetry (DSC) : Determines phase transitions (e.g., melting points around 190°C) and thermal stability .

- X-ray Diffraction (XRD) : Resolves crystal structure and cation-anion interactions (e.g., weak CH···F hydrogen bonds) .

Q. How is the aqueous solubility of this compound measured, and what factors influence it?

Solubility is quantified via electrical conductivity in water across temperatures (288.15–318.15 K). A linear correlation between conductivity and concentration is established, with solubility increasing with temperature. Key factors:

- Molar volume : Larger cations reduce solubility due to hydrophobic effects.

- Anion hydration : Hexafluorophosphate’s low hydration energy (~465 kJ/mol) limits solubility compared to smaller anions .

Advanced Research Questions

Q. How do structural variations in piperidinium-based cations affect phase behavior in ionic liquid mixtures?

Studies using the Modified Quasichemical Model reveal that increasing alkyl chain length (e.g., propyl vs. butyl) lowers melting points and enhances glass-forming tendencies. For example:

- Eutectic mixtures : Combining 1-methyl-1-propylpiperidinium ([C₃mpip]⁺) with imidazolium or pyrrolidinium cations reduces phase transition temperatures by up to 40°C.

- Solid-liquid equilibria : Ternary systems show non-ideal mixing behavior, requiring asymmetric thermodynamic models for accurate predictions .

Q. How can researchers address contradictions in reported decomposition rates of hexafluorophosphate-based ionic liquids?

Discrepancies arise from moisture sensitivity and measurement conditions. Mitigation strategies:

- Controlled environments : Use gloveboxes (H₂O <1 ppm) during handling to prevent hydrolysis to HF and phosphate species.

- Accelerated aging tests : Monitor PF₆⁻ decomposition via ¹⁹F NMR or ion chromatography under controlled humidity (e.g., 50% RH at 60°C for 72 hours).

- Predictive modeling : Apply COSMO-RS simulations to estimate hydrolysis kinetics under varying pH and temperature .

Q. What experimental design considerations are critical for studying electrochemical stability in non-aqueous electrolytes?

- Electrode selection : Use platinum or glassy carbon working electrodes to avoid side reactions.

- Potential window : Cyclic voltammetry (CV) in acetonitrile reveals anodic stability up to +4.0 V vs. Li/Li⁺, limited by anion oxidation.

- Impurity effects : Residual halides (>100 ppm) reduce stability; pre-purify via activated charcoal filtration .

Q. How can researchers correlate ionic conductivity with cation-anion interactions in solid-state applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.